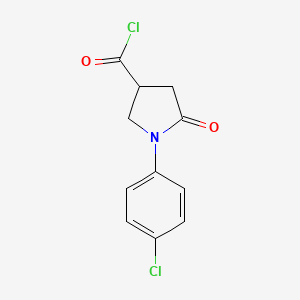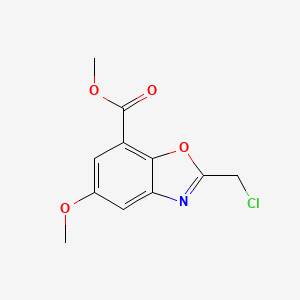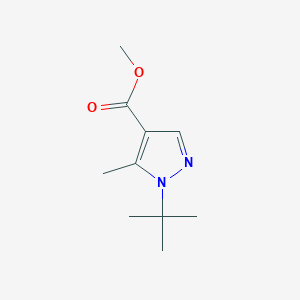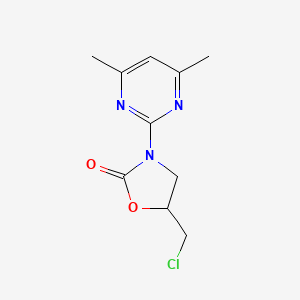![molecular formula C7H10F3NO B1422480 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol CAS No. 1251924-12-5](/img/structure/B1422480.png)
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylated compounds is an active area of research in organic chemistry . Trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) is often used in the synthesis of trifluoromethyl-substituted compounds . Cyclic keto sulfides react with trifluoromethyltrimethylsilane to afford trifluoromethyl-substituted hydroxysulfides .Chemical Reactions Analysis
Trifluoromethylation is a common reaction in organic chemistry that introduces a trifluoromethyl group into an organic compound . The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals .Scientific Research Applications
Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of spirocyclic compounds .
Application
The compound “6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol” is used in the synthesis of 2-oxa-7-azaspiro[3.5]nonane, a spirocyclic oxetane . This is part of a broader effort to explore the use of spirocyclic oxetanes as structural alternatives to morpholine in medicinal chemistry .
Method
The synthesis starts from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide . The expanded analogue is commercially available but expensive, and a new synthetic pathway is now reported .
Results
The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, are disclosed .
Tuberculosis Treatment
Field
This application is in the field of Medicinal Chemistry and Pharmaceutical Development .
Application
“6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol” is the starting material for the in-development tuberculosis treatment TBI-223 . This drug candidate is an analog of linezolid, an FDA-approved drug used to treat Mycobacterium infections .
Method
A low-cost, protecting group-free route to “6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptan-6-ol” is described . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .
Results
This new approach avoids the previous drawbacks associated with the synthesis of 2-oxa-6-azaspiro[3.3]heptane, the major cost driver used in previous routes to TBI-223 .
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)1-5(2-6)3-11-4-5/h11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJULAXOPUSEOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(F)(F)F)O)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)
![2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide](/img/structure/B1422400.png)
![2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide](/img/structure/B1422404.png)


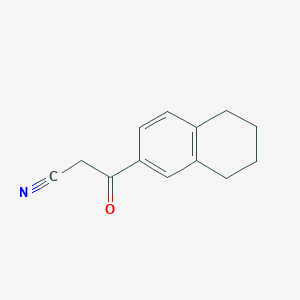
![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)
